molecular formula C9H11N B1590916 5-Methylindoline CAS No. 65826-95-1

5-Methylindoline

Cat. No. B1590916
CAS RN: 65826-95-1
M. Wt: 133.19 g/mol
InChI Key: JFUAVVHABJWSFX-UHFFFAOYSA-N
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Patent
US06066744

Procedure details

Into a 200 mλ pressure resistant reactor (autoclave) equipped with a stirrer, 20 g (0.084 mol) of 1-benzyl-5-formylindoline and 100 mλ of ethanol were charged, and the interior of the reactor was flushed with nitrogen. 2 g of 10% Pd/C was introduced, and the reactor was closed, whereupon hydrogen was introduced from a hydrogen supply pipe and reacted at 80° C. for 6 hours while adjusting the initial pressure of hydrogen in the reactor to be 6 2 kg/cm. Upon confirming the ceasing of absorption of hydrogen, the reaction was terminated. Then, the reaction solution was cooled to room temperature, and the hydrogen was released, and the palladium catalyst (10% Pd/C) was collected by filtration, and ethanol was distilled off under reduced pressure to obtain a colorless liquid as the residue. The obtained liquid was subjected to vacuum distillation to obtain 9.5 g of 5-methylindoline having a boiling point of from 56 to 57° C./0.3 mmHg. The yield was 85% (based on 1-benzyl-5-formylindoline).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
C([N:8]1[C:16]2[C:11](=[CH:12][C:13]([CH:17]=O)=[CH:14][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>C(O)C>[CH3:17][C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[NH:8][CH2:9][CH2:10]2

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2=CC(=CC=C12)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200 mλ pressure resistant reactor (autoclave) equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the interior of the reactor was flushed with nitrogen
ADDITION
Type
ADDITION
Details
2 g of 10% Pd/C was introduced
CUSTOM
Type
CUSTOM
Details
the reactor was closed, whereupon hydrogen
ADDITION
Type
ADDITION
Details
was introduced from a hydrogen supply pipe
CUSTOM
Type
CUSTOM
Details
reacted at 80° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the ceasing of absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
FILTRATION
Type
FILTRATION
Details
the palladium catalyst (10% Pd/C) was collected by filtration, and ethanol
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a colorless liquid as the residue
DISTILLATION
Type
DISTILLATION
Details
The obtained liquid was subjected to vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.